![molecular formula C9H16O3 B15123045 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid CAS No. 1387557-40-5](/img/structure/B15123045.png)
1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₃ It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a propan-2-yloxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the formation of the cyclobutane ring, followed by the introduction of the carboxylic acid and propan-2-yloxy methyl groups. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions to form the cyclobutane ring. Subsequent reactions introduce the carboxylic acid and propan-2-yloxy methyl groups through esterification and etherification reactions, respectively .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propan-2-yloxy methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The propan-2-yloxy methyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Cyclobutane-1-carboxylic acid: Lacks the propan-2-yloxy methyl group, making it less lipophilic.
Propan-2-yloxy methyl cyclobutane: Lacks the carboxylic acid group, reducing its ability to form hydrogen bonds.
Uniqueness: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the carboxylic acid and propan-2-yloxy methyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1387557-40-5 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-(propan-2-yloxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-7(2)12-6-9(8(10)11)4-3-5-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
JYMVLBRENHEORG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1(CCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)

![2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B15122974.png)
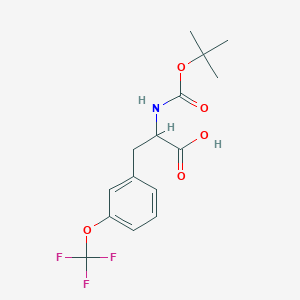
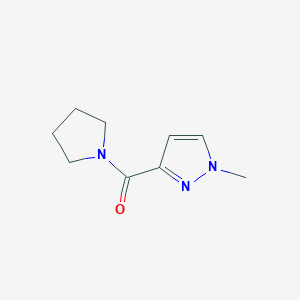
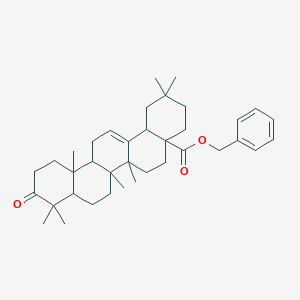
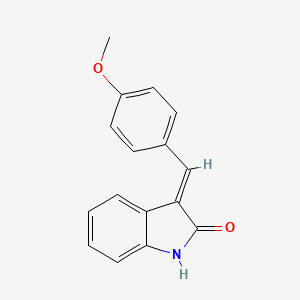
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123026.png)
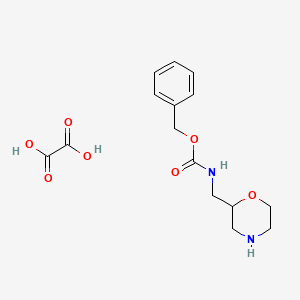
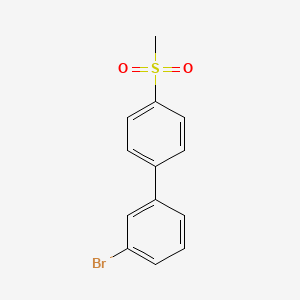
![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)
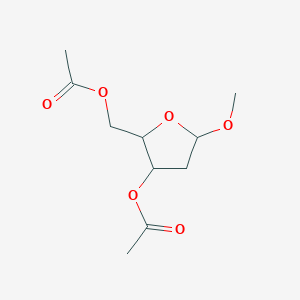
![3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol](/img/structure/B15123060.png)
